molecular formula C14H16ClN5O6S B13736819 Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate CAS No. 101651-94-9

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate

Cat. No.: B13736819
CAS No.: 101651-94-9
M. Wt: 417.8 g/mol
InChI Key: ZPQBSKATYITEBC-UHFFFAOYSA-N
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Description

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound that belongs to the class of isoalloxazines. Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes. This compound is characterized by the presence of a chloro group at the 7th position and a dimethylaminoethyl group at the 10th position, along with a sulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps. The starting material is typically an isoalloxazine derivative, which undergoes chlorination at the 7th position. This is followed by the introduction of the dimethylaminoethyl group at the 10th position through a nucleophilic substitution reaction. The final step involves the addition of a sulfate group to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.

Scientific Research Applications

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying flavin chemistry.

    Biology: The compound is used to study the role of flavins in biological systems, including enzyme catalysis and electron transport.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
  • 7-methyl-8-chloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
  • 7-chloro-10-d-ribitylisoalloxazine

Uniqueness

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylaminoethyl groups enhances its reactivity and potential as an enzyme inhibitor compared to other isoalloxazine derivatives.

Properties

CAS No.

101651-94-9

Molecular Formula

C14H16ClN5O6S

Molecular Weight

417.8 g/mol

IUPAC Name

2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4)

InChI Key

ZPQBSKATYITEBC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-]

Origin of Product

United States

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